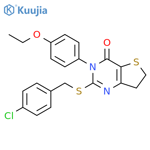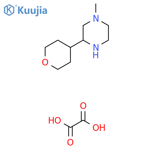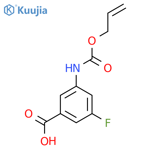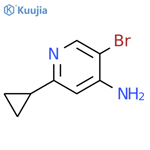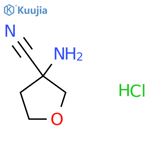Terminal alkynes
Terminal alkynes, also known as terminal acetylenes, are a class of organic compounds characterized by the presence of a carbon-carbon triple bond at the end of an alkyl chain. They possess unique reactivity and structural properties that make them valuable in synthetic chemistry and various industrial applications.
These compounds exhibit strong electron-withdrawing effects due to the highly polar nature of the C≡C bond, which influences their chemical behavior. Terminal alkynes can undergo a variety of reactions such as addition reactions with halogens, acids, and hydrogen halides, making them essential intermediates in organic synthesis. They are often used as building blocks for synthesizing complex molecules like pharmaceuticals, plastics, and polymers.
Due to their triple bond, terminal alkynes participate in the formation of cyclic compounds through ring-opening reactions or further addition reactions, leading to a wide array of potential applications across different industries. Their ability to form stable complexes with transition metals also makes them useful in catalytic processes.
In summary, terminal alkynes are versatile and reactive molecules with broad synthetic utility, making them indispensable in both academic research and industrial manufacturing processes.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
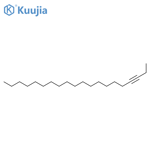 |
3-Eicosyne | 61886-66-6 | C20H38 |
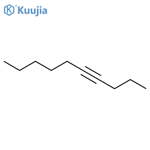 |
4-Decyne | 2384-86-3 | C10H18 |
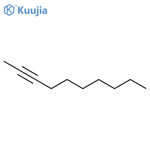 |
2-Decyne | 2384-70-5 | C10H18 |
関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
